molecular formula C14H12I2 B14722768 1,1'-Ethane-1,2-diylbis(4-iodobenzene) CAS No. 6622-80-6

1,1'-Ethane-1,2-diylbis(4-iodobenzene)

Cat. No.: B14722768
CAS No.: 6622-80-6
M. Wt: 434.05 g/mol
InChI Key: WNCGYXDDFZQQCP-UHFFFAOYSA-N
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Description

1,1’-Ethane-1,2-diylbis(4-iodobenzene) is an organic compound with the molecular formula C14H12I2. It consists of two benzene rings, each substituted with an iodine atom, connected by an ethane-1,2-diyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Ethane-1,2-diylbis(4-iodobenzene) can be synthesized through a multi-step process involving the iodination of benzene derivatives followed by coupling reactions. One common method involves the reaction of 1,2-dibromoethane with 4-iodophenol in the presence of a base to form the desired product. The reaction typically requires refluxing in a suitable solvent such as tetrahydrofuran (THF) and the use of a strong base like potassium carbonate .

Industrial Production Methods

Industrial production of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethane-1,2-diylbis(4-iodobenzene) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) with an arylboronic acid .

Mechanism of Action

The mechanism of action of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The iodine atoms serve as leaving groups in substitution reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Ethane-1,2-diylbis(4-iodobenzene) is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atoms make it more reactive in substitution and coupling reactions, allowing for the synthesis of a wider range of derivatives .

Properties

CAS No.

6622-80-6

Molecular Formula

C14H12I2

Molecular Weight

434.05 g/mol

IUPAC Name

1-iodo-4-[2-(4-iodophenyl)ethyl]benzene

InChI

InChI=1S/C14H12I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2

InChI Key

WNCGYXDDFZQQCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)I)I

Origin of Product

United States

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